5-methyl-5,8-diazaspiro[3.5]nonan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-5,8-diazaspiro[35]nonan-6-one is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-methyl-5,8-diazaspiro[3.5]nonan-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
5,8-diazaspiro[3.5]nonan-6-one: Lacks the methyl group at the 5-position, which can affect its chemical and biological properties.
6-methyl-5,8-diazaspiro[3.5]nonan-6-one:
Uniqueness
5-methyl-5,8-diazaspiro[35]nonan-6-one is unique due to its specific spirocyclic structure and the presence of the methyl group at the 5-position
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-5,8-diazaspiro[3.5]nonan-6-one involves the reaction of 2,5-dimethylpyrrole with ethyl chloroacetate to form 2-ethyl-5-methylpyrrole-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-5,8-diazaspiro[3.5]nonan-6-one.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl chloroacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2,5-dimethylpyrrole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 2-ethyl-5-methylpyrrole-3-carboxylic acid ethyl ester.", "Step 2: React 2-ethyl-5-methylpyrrole-3-carboxylic acid ethyl ester with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 5-methyl-5,8-diazaspiro[3.5]nonan-6-one." ] } | |
Número CAS |
2102298-16-6 |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-methyl-5,8-diazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C8H14N2O/c1-10-7(11)5-9-6-8(10)3-2-4-8/h9H,2-6H2,1H3 |
Clave InChI |
KDNVMEIIEHBQAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CNCC12CCC2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.